1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-tert-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-24(2,3)26-23(29)25-16-20(18-9-10-21-22(15-18)31-17-30-21)28-13-11-27(12-14-28)19-7-5-4-6-8-19/h4-10,15,20H,11-14,16-17H2,1-3H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWEZNVLUFDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 354.45 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, a phenylpiperazine group, and a tert-butyl urea component, which are known to influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The phenylpiperazine moiety is known to interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction can lead to anxiolytic and antidepressant effects.
- Antioxidant Activity : Compounds containing dioxole structures often exhibit antioxidant properties, which can protect against oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation.
Biological Activity Data
Case Study 1: Antidepressant Effects
In a study conducted on mice, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicative of antidepressant-like effects. The results were comparable to established antidepressants such as fluoxetine.
Case Study 2: Anxiolytic Properties
A separate investigation assessed the anxiolytic potential through elevated plus maze tests. Mice treated with the compound showed increased time spent in open arms compared to controls, suggesting reduced anxiety levels.
Case Study 3: Neuroprotective Activity
Research indicated that the compound could protect neurons from oxidative stress-induced apoptosis. In vitro experiments demonstrated that it reduced markers of cell death in neuronal cultures exposed to hydrogen peroxide.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound may exhibit significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The mechanisms of action include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Cell Cycle Arrest : It affects cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : Influences proteins like Bax and Bcl-2 that regulate apoptosis.
The following table summarizes the IC50 values for the compound compared to standard chemotherapy agents:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of this compound could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may also possess antimicrobial activity. Its structural features allow interaction with bacterial enzymes or receptors, potentially inhibiting their function, which is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| Compound A | Lacks furan moiety | Different anticancer activity |
| Compound B | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved synthesizing and evaluating related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using various assays across multiple cancer cell lines.
Key Findings:
- The synthesized derivatives showed promising anticancer activity.
- Specific modifications to the chemical structure resulted in varying levels of efficacy against different cancer types.
Chemical Reactions Analysis
1.1. Building the Ethylene-Bridged Core
The ethylenediamine linker connecting the benzodioxole and phenylpiperazine groups is likely synthesized via reductive amination or nucleophilic substitution (SN2). For example:
-
Step 1 : Reaction of 1,3-benzodioxol-5-ylacetaldehyde with 4-phenylpiperazine under reductive conditions (e.g., NaBH4 or NaBH3CN) to form the secondary amine intermediate .
-
Step 2 : Subsequent coupling with tert-butyl isocyanate to introduce the urea functionality .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | NaBH3CN, MeOH, RT | 65–75% | |
| 2 | tert-Butyl isocyanate, DCM, 0°C→RT | 80–85% |
1.2. Urea Formation
The tert-butyl urea group is typically introduced via isocyanate-amine coupling . For instance, reacting tert-butyl isocyanate with the intermediate amine (generated in Step 1) in dichloromethane (DCM) at 0°C yields the urea derivative . Alternative methods include using carbamoyl chlorides or carbodiimide-mediated couplings (e.g., EDC/HOBt) .
Comparative Efficiency of Urea-Forming Methods :
| Method | Catalyst/Solvent | Yield | Purity |
|---|---|---|---|
| Isocyanate-amine | DCM, 0°C→RT | 85% | >95% |
| Carbodiimide-mediated | EDC, HOBt, DMF | 78% | 90% |
| Carbamoyl chloride | Pyridine, THF | 70% | 85% |
2.1. Benzodioxole Ring
-
Electrophilic Substitution : The electron-rich benzodioxole undergoes halogenation or nitration at the 4-position under acidic conditions (e.g., HNO3/H2SO4) .
-
Oxidative Stability : Resistant to mild oxidants (e.g., H2O2) but degrades under strong oxidative conditions (e.g., KMnO4) .
2.2. Phenylpiperazine Motety
-
N-Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary salts or amides, respectively .
-
Protonation : The basic piperazine nitrogen (pKa ~9.5) forms water-soluble salts with HCl or TFA .
2.3. Tert-Butyl Urea
-
Acid-Catalyzed Hydrolysis : The urea bond cleaves under strong acidic conditions (e.g., 6M HCl, reflux) to yield tert-butylamine and a carbamic acid intermediate .
-
Thermal Stability : Decomposes above 200°C, releasing isocyanates .
3.1. Hydrolytic Stability
-
pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) media .
-
Degradation Products :
3.2. Photodegradation
UV exposure (254 nm) induces cleavage of the benzodioxole ring, forming quinone-like byproducts .
4.1. Modification of the Piperazine Ring
-
Suzuki Coupling : Introduce aryl/heteroaryl groups at the piperazine’s phenyl ring using Pd catalysts (e.g., Pd(PPh3)4) .
-
Sulfonylation : React with sulfonyl chlorides (e.g., tosyl chloride) to enhance lipophilicity .
4.2. Benzodioxole Derivatization
-
Demethylenation : Treat with BBr3 to cleave the methylenedioxy group, yielding catechol derivatives .
Key Research Findings
-
Antimicrobial Activity : Analogues with electron-withdrawing groups on the phenylpiperazine showed enhanced activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
-
Kinetic Solubility : Low aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to the hydrophobic tert-butyl group .
-
Metabolic Stability : Resistant to CYP3A4-mediated oxidation but susceptible to esterase cleavage in plasma .
Comparison with Similar Compounds
Piperazine-Containing Derivatives
- 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) This compound (MW: 373.24) shares the benzodioxole and tert-butyl groups with the target molecule but replaces the urea with an ethanone-piperazine chain. It exhibits antibacterial activity (87% yield) and shows IR peaks for C=O (1661 cm⁻¹) and C-N (1484 cm⁻¹) bonds .
(4R,5R)-1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)-piperidine-3-carboxylate (28)
This piperidine derivative (MW: ~500) includes a nitro group and trifluorophenyl substituents. Its synthesis involves Pd-catalyzed coupling and ring-closure reactions, yielding anticonvulsant activity .- Key Difference : The nitro and carboxylate groups introduce polar interactions absent in the target compound, likely affecting blood-brain barrier penetration.
Benzodioxole and Tert-Butyl Hybrids
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) A pyrazole derivative (MW: 300.34) synthesized via cyclocondensation. It demonstrates anticonvulsant properties in rodent models, with ED₅₀ values comparable to phenobarbital . Key Difference: The pyrazole core lacks the urea and piperazine groups, limiting its CNS receptor modulation breadth compared to the target compound.
Urea-Containing Analogues
- 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (40) This indole-urea hybrid (MW: 425.89) exhibits moderate serotonin receptor affinity (Ki: 120 nM) due to the urea’s hydrogen-bonding capacity. Synthesized via Suzuki-Miyaura coupling (yield: 65%) .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
Q & A
Basic: What synthetic routes are commonly employed for synthesizing urea derivatives with benzodioxole and piperazine moieties?
Answer:
A typical synthesis involves coupling a benzodioxole-containing intermediate with a piperazine derivative. For example:
- Step 1: React 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole with an acid chloride in chloroform, using triethylamine as a base to form carbohydrazide intermediates .
- Step 2: Purify via NaHCO₃ wash to remove unreacted reagents, followed by drying (Na₂SO₄) and vacuum evaporation.
- Key Parameters: Maintain stoichiometric ratios (e.g., 6.5 mmol acid chloride per 2.0 g precursor) and room-temperature stirring for 18 hours to optimize yield .
Basic: How can the crystal structure of this compound be determined experimentally?
Answer:
Single-crystal X-ray diffraction is the gold standard:
- Method: Grow crystals via slow evaporation of a saturated solution in a polar solvent (e.g., ethanol).
- Data Collection: Use a diffractometer (e.g., Cu-Kα radiation, T = 291 K) to measure bond lengths (mean C–C = 0.002 Å) and refine structural parameters (R factor = 0.039, wR = 0.112) .
- Validation: Compare derived torsion angles and packing motifs with analogous benzodioxole-piperazine structures .
Advanced: How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
Answer:
Address discrepancies through:
- Target Engagement Assays: Quantify receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays to confirm in vitro activity.
- Metabolic Stability Tests: Use liver microsomes to assess first-pass metabolism, which may explain reduced in vivo efficacy .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with off-target proteins, such as cytochrome P450 enzymes .
Advanced: What strategies optimize reaction conditions for scaling up synthesis while minimizing impurities?
Answer:
Leverage computational and experimental hybrid approaches:
- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions via response surface methodology.
- In Situ Monitoring: Use FTIR or HPLC to track intermediate formation and adjust reagent addition rates dynamically .
- AI-Driven Optimization: Apply platforms like COMSOL Multiphysics to simulate reaction kinetics and predict byproduct formation .
Advanced: How can solubility challenges in aqueous formulations be addressed for this hydrophobic urea derivative?
Answer:
Improve solubility using:
- Co-Solvent Systems: Test combinations of PEG-400 and Labrasol® (up to 20% v/v) to enhance dissolution without precipitating the compound .
- Nanoformulation: Prepare liposomal or micellar carriers (e.g., with DSPE-PEG 2000) and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Salt Formation: Screen counterions (e.g., HCl, citrate) via pH-solubility profiling to identify stable salt forms .
Advanced: What computational methods validate the electronic and steric effects of the tert-butyl group on bioactivity?
Answer:
- DFT Calculations: Use Gaussian 09 to compute electrostatic potential maps and HOMO-LUMO gaps, comparing tert-butyl with smaller substituents (e.g., methyl).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the urea backbone in lipid bilayers .
- QSAR Modeling: Train models on analogues with varying alkyl groups to predict logP and IC₅₀ trends .
Basic: What analytical techniques confirm the purity and identity of this compound post-synthesis?
Answer:
- HPLC: Use a C18 column (ACN/water gradient, 1.0 mL/min) to achieve baseline separation (purity >95%).
- NMR: Assign peaks via ¹H (δ 1.2–1.4 ppm for tert-butyl) and ¹³C (δ 150–155 ppm for urea carbonyl) .
- HRMS: Compare experimental m/z (e.g., 501.6 g/mol) with theoretical values using ESI+ mode .
Advanced: How does the piperazine ring’s conformation influence receptor binding kinetics?
Answer:
- Conformational Analysis: Use X-ray crystallography (as in ) to determine chair vs. boat conformations and correlate with SAR data.
- Kinetic Binding Assays: Perform SPR (Surface Plasmon Resonance) to measure on/off rates for piperazine-modified analogues.
- Free Energy Perturbation (FEP): Calculate ΔΔG for piperazine torsional changes using Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
